6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound with the molecular formula C11H12BrNOS It belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It’s worth noting that thiazoles, a class of compounds to which our compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
It’s worth noting that thiazoles have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Cellular Effects
In terms of cellular effects, 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine has been shown to exhibit cytotoxic activity against certain human cancer cell lines, such as MCF-7 and HeLa . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with 2-methoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (copper, palladium).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted benzo[d]thiazole derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of the 2-methoxyethyl group.
6-bromo-3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-imine: Similar structure but with a hydroxyethyl group instead of the 2-methoxyethyl group.
6-bromo-3-(2-chloroethyl)benzo[d]thiazol-2(3H)-imine: Similar structure but with a chloroethyl group instead of the 2-methoxyethyl group.
Uniqueness
6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and bioavailability, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENJQYOTOFLIST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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